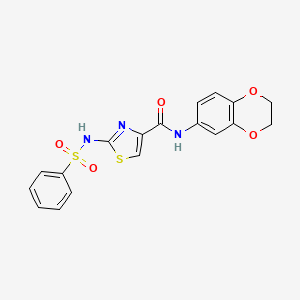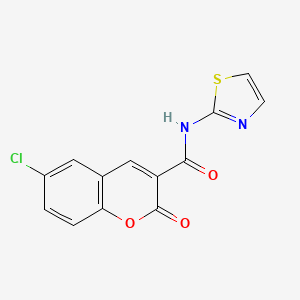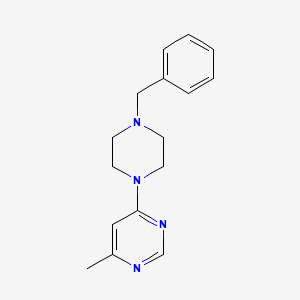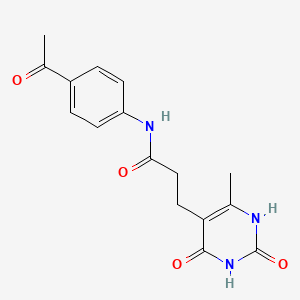![molecular formula C19H20ClNO3 B6531300 [(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate CAS No. 1001562-17-9](/img/structure/B6531300.png)
[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate” is a complex organic molecule. It contains a carbamoyl group (NHCO), which is a functional group derived from carbamic acid and found in a wide range of organic compounds. The molecule also contains a trimethylphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with three methyl groups (CH3) attached. Additionally, it has a chlorophenyl group, which is a phenyl group with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen
TCMPC has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organophosphorus compounds, as well as in the synthesis of other biologically active molecules. It has also been used in the synthesis of inhibitors of enzymes involved in the metabolism of drugs and in the synthesis of drugs to treat various diseases.
Wirkmechanismus
The mechanism of action of TCMPC involves the inhibition of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, TCMPC increases the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCMPC are largely due to its ability to inhibit acetylcholinesterase. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which can lead to increased muscle contraction, increased alertness, increased heart rate, increased respiration, and increased sweating. Additionally, TCMPC can also lead to increased cognitive activity, increased memory, and increased learning.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TCMPC in lab experiments can provide a number of advantages. For example, it can be used to synthesize a variety of organophosphorus compounds, which can be used in a variety of scientific research applications. Additionally, it can be used to synthesize inhibitors of enzymes involved in the metabolism of drugs, as well as drugs to treat various diseases. However, there are also some limitations to the use of TCMPC in lab experiments. For example, it can be hazardous to handle, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential future directions for research on TCMPC are numerous. For example, further research could be conducted on the biochemical and physiological effects of TCMPC, as well as its potential applications in the synthesis of drugs to treat various diseases. Additionally, further research could be conducted on the mechanism of action of TCMPC, as well as on its potential toxicity and its potential for bioaccumulation in the environment. Finally, further research could be conducted on the potential for TCMPC to interact with other compounds, as well as its potential to be used in the synthesis of other biologically active molecules.
Synthesemethoden
The synthesis of TCMPC involves a multi-step reaction process. The first step involves the reaction of 2-chlorophenylacetyl chloride with trimethylphenylcarbamoyl chloride to form a chloroformate ester. This chloroformate ester is then reacted with dimethylthiophosphoryl chloride to form the phosphoramidate. Finally, the phosphoramidate is reacted with trimethylphenylcarbamoyl chloride to form the desired product, TCMPC.
Eigenschaften
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-8-13(2)19(14(3)9-12)21-17(22)11-24-18(23)10-15-4-6-16(20)7-5-15/h4-9H,10-11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGHVJAVGMGILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(azepane-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6531241.png)
![4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6531248.png)
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531260.png)
![N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531268.png)
![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B6531289.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)

![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)